4-Bromo-2,3-dinitrotoluene
Overview
Description
4-Bromo-2,3-dinitrotoluene is an organic compound with the molecular formula C₇H₅BrN₂O₄ It is a derivative of toluene, where the methyl group is substituted with bromine and two nitro groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-dinitrotoluene can be synthesized through a multi-step process involving the bromination and nitration of toluene. The typical synthetic route includes:
Bromination of Toluene: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to produce 4-bromotoluene.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. Safety measures are critical due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder in acidic conditions.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Iron powder, hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)
Major Products
Reduction: 4-Bromo-2,3-diaminotoluene
Substitution: 4-Methoxy-2,3-dinitrotoluene
Oxidation: 4-Bromo-2,3-dinitrobenzoic acid
Scientific Research Applications
4-Bromo-2,3-dinitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism by which 4-Bromo-2,3-dinitrotoluene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through electron transfer processes facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the electron-deficient aromatic ring facilitates the attack by the nucleophile.
Comparison with Similar Compounds
4-Bromo-2,3-dinitrotoluene can be compared with other nitrotoluene derivatives such as:
2,4-Dinitrotoluene: Similar in structure but with nitro groups at the 2 and 4 positions. It is a precursor to trinitrotoluene (TNT).
2,3-Dinitrotoluene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-nitrotoluene: Contains only one nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and two nitro groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-4-methyl-2,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMNCLCIDWBDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.